Methyl 4-fluoro-3-formylbenzoate
Overview
Description
Methyl 4-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H7FO3. It is a derivative of benzoic acid, featuring a fluorine atom at the 4-position and a formyl group at the 3-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-formylbenzoate can be synthesized through the esterification of 4-fluoro-3-formylbenzoic acid. One common method involves the reaction of 4-fluoro-3-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the use of potassium carbonate and iodomethane in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-formylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in DMF.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: Methyl 4-fluoro-3-hydroxybenzoate.
Oxidation: Methyl 4-fluoro-3-carboxybenzoate.
Scientific Research Applications
Methyl 4-fluoro-3-formylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It acts as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-formylbenzoate depends on its application. In chemical reactions, its formyl group and fluorine atom play crucial roles in determining reactivity and selectivity. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the formyl group.
Methyl 3-formylbenzoate: Similar structure but lacks the fluorine atom.
Methyl 3-fluoro-4-formylbenzoate: Similar structure with the fluorine and formyl groups at different positions
Uniqueness
Methyl 4-fluoro-3-formylbenzoate is unique due to the presence of both a fluorine atom and a formyl group on the benzoate ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
methyl 4-fluoro-3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWHOSFTDOXSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697533 | |
Record name | Methyl 4-fluoro-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093865-65-6 | |
Record name | Methyl 4-fluoro-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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